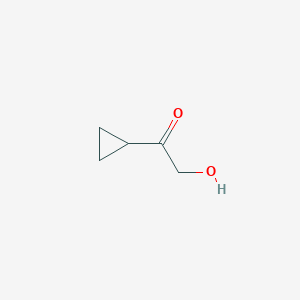

1-环丙基-2-羟基乙酮

描述

Cyclopropanes are a class of compounds characterized by a three-membered ring structure that imparts unique chemical and physical properties. The compound "1-Cyclopropyl-2-hydroxyethanone" is not directly mentioned in the provided papers, but the research on cyclopropane derivatives and related structures can offer insights into its potential characteristics and reactivity. Cyclopropanes are known for their synthetic versatility and are used as building blocks in organic synthesis due to their reactivity and ability to participate in various chemical transformations .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through multiple routes. For example, cyclopropanone hemiacetals, oxaspiropentanes, and alkylidenecyclopropanes are some of the precursors used to generate substituted cyclopropanes . Cyclopropanone equivalents, such as 1-(arylsulfonyl)cyclopropanol, can be prepared from reactions involving cyclopropanone ethyl hemiacetal and are used to synthesize compounds like 1-alkynyl cyclopropylamines . Additionally, 1-piperidino-1-trimethylsilyloxycyclopropane, derived from 3-chloropropionic acid, serves as a cyclopropanone equivalent in the synthesis of various heterocycles . These methods highlight the diverse synthetic strategies that can be employed to create cyclopropane-containing molecules, which could be applied to the synthesis of "1-Cyclopropyl-2-hydroxyethanone."

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray crystallography. Computational studies, such as TD-DFT, are also used to investigate the molecular structure and are found to be in good agreement with experimental data . The crystal structure of a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was determined by X-ray crystallography, revealing details such as the chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . These analytical methods are essential for characterizing the structure of "1-Cyclopropyl-2-hydroxyethanone" and understanding its chemical behavior.

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions. For instance, 1-acetoxycyclopropanol can react with different nucleophiles via cyclopropanone, which is present in a small equilibrium concentration9. The reactivity of cyclopropanes with nucleophiles is a key feature that can be exploited in synthetic applications, such as the formation of cyclopropanols and bicyclic tertiary alcohols . The synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes involves a sequence of reactions including homolytic displacement, demonstrating the potential for radical-mediated transformations in cyclopropane chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The ring strain in cyclopropanes contributes to their high reactivity, making them susceptible to ring-opening reactions. The presence of substituents on the cyclopropane ring can further modify the compound's reactivity and physical properties. For example, the introduction of hydroxy or carbonyl groups can affect the compound's polarity, solubility, and potential for intermolecular interactions . These properties are important to consider when studying "1-Cyclopropyl-2-hydroxyethanone," as they will influence its behavior in chemical reactions and potential applications.

科学研究应用

Cyclopropane, a structural component of 1-Cyclopropyl-2-hydroxyethanone, is a significant structure in many compounds and demonstrates various biological activities such as antifungal, antibacterial, antiviral, and some enzyme inhibition activities . It’s also used in the synthesis of spirocyclopropane annelated to six- and five-member rings . But these are general applications of cyclopropane, not specifically 1-Cyclopropyl-2-hydroxyethanone.

Cyclopropyl groups are an appealing substituent to use in drug design because they impart constraint in aliphatic systems while retaining a high fraction of sp3 . The ring strain produces shorter, stronger, more polarised C-H bonds that impart some novel properties . The ring system features in numerous FDA-approved small molecule drugs, with many more in preclinical and clinical trials .

For example, the classic example of pitavastatin uses a cyclopropyl ring to divert metabolism away from CYP3A4 in favour of clinically insignificant minimal metabolism by CYP2C9, thus reducing potential DDIs . Also, Roche’s RNA splice modifier risdiplam, approved for the treatment of spinal muscular atrophy, contains a cyclopropyl group .

安全和危害

- Warning : 1-Cyclopropyl-2-hydroxyethanone may cause skin and eye irritation.

- Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

未来方向

Future research on 1-Cyclopropyl-2-hydroxyethanone should explore:

- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

- Synthetic Applications : Develop novel synthetic methodologies using this compound.

- Structural Modifications : Explore derivatives with improved properties.

属性

IUPAC Name |

1-cyclopropyl-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-5(7)4-1-2-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNOMPKCDKPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-hydroxyethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)